Predicted Hydrophobicity Shift Compared to a Positional Isomer
The predicted octanol-water partition coefficient (XLogP3-AA) for 5-(Prop-2-YN-1-YL)tetradecan-6-one is 6.0 [1]. In contrast, its positional isomer, 8-prop-2-ynyl-tetradecan-7-one, has a distinctly lower predicted LogP of 5.1, based on its identical molecular formula but different substitution pattern, as reported in its PubChem record [2]. This quantitative difference in lipophilicity highlights how the position of the polar ketone group relative to the hydrophobic alkyl and alkyne chains significantly alters the compound's partition behavior.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.0 |
| Comparator Or Baseline | 8-prop-2-ynyl-tetradecan-7-one (CAS n/a, 4-hexyl-1-undecyn-5-one) with XLogP3 of 5.1 |
| Quantified Difference | A difference of +0.9 LogP units for the 5,6-substituted isomer. |
| Conditions | In silico prediction by XLogP3 algorithm, PubChem 2021.05.07 release. |
Why This Matters
A 0.9 LogP unit increase translates to a roughly 8-fold higher lipophilicity, which directly impacts membrane permeability, solubility in lipid-based formulations, and behavior in chromatographic purification, guiding isomer selection for specific applications.
- [1] PubChem. Compound Summary for CID 71443955, 5-(Prop-2-YN-1-YL)tetradecan-6-one. National Center for Biotechnology Information, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/57808-13-6 (accessed 2026-05-10). View Source
- [2] PubChem. Legacy Record for Substance ID 15207030, 4-hexyl-1-undecyn-5-one (8-prop-2-ynyl-tetradecan-7-one). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/substance/15207030 (accessed 2026-05-10). View Source
